(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine
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Overview
Description
(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is an organic compound that features both fluorine and methoxy functional groups attached to benzylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and 4-methoxybenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The 2-fluorobenzyl chloride is added dropwise to a solution of 4-methoxybenzylamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems could be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Compounds with nucleophilic groups replacing the fluorine atom.
Scientific Research Applications
(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzylamine: Lacks the methoxy group, making it less versatile in certain reactions.
4-Methoxybenzylamine: Lacks the fluorine atom, which can affect its reactivity and binding properties.
2-Fluorobenzyl chloride: Used as a starting material but lacks the amine functionality.
Uniqueness
(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine is unique due to the presence of both fluorine and methoxy groups, which can enhance its reactivity and binding properties. This dual functionality makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-18-14-8-6-12(7-9-14)10-17-11-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYDNUKRKWAKET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354618 |
Source
|
Record name | (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418788-17-7 |
Source
|
Record name | (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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